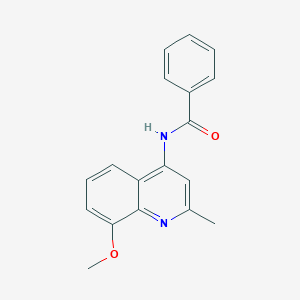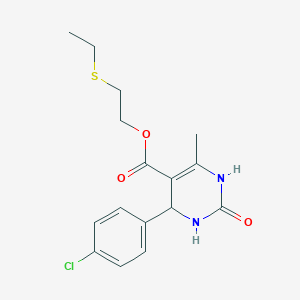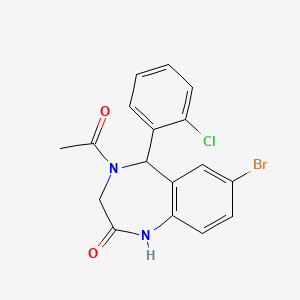
bis(2-fluorophenyl) 2-pyridinylamidophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-fluorophenyl) 2-pyridinylamidophosphate, commonly known as DFMO, is a chemical compound that has been widely researched for its potential therapeutic applications in cancer treatment. DFMO is a reversible inhibitor of ornithine decarboxylase (ODC), an enzyme that is involved in the biosynthesis of polyamines, which are essential for cell growth and proliferation. In
作用机制
DFMO exerts its anti-cancer effects by inhibiting bis(2-fluorophenyl) 2-pyridinylamidophosphate, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction has been implicated in the development and progression of cancer. By inhibiting bis(2-fluorophenyl) 2-pyridinylamidophosphate, DFMO reduces the levels of polyamines in cancer cells, thereby slowing down their growth and proliferation. DFMO has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
DFMO has been shown to have both biochemical and physiological effects. Biochemically, DFMO reduces the levels of polyamines in cancer cells, which leads to reduced cell growth and proliferation. Physiologically, DFMO has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. DFMO has also been shown to have anti-inflammatory effects, which may contribute to its potential use in the treatment of parasitic infections.
实验室实验的优点和局限性
DFMO has several advantages for lab experiments, including its specificity for bis(2-fluorophenyl) 2-pyridinylamidophosphate inhibition, its reversible nature, and its low toxicity in normal cells. However, DFMO also has some limitations, including its instability in aqueous solutions, its low solubility in water, and its potential for off-target effects.
未来方向
There are several future directions for the research on DFMO. One area of focus is the development of new synthesis methods to increase the yield and purity of the compound. Another area of focus is the investigation of DFMO's potential use in combination with other chemotherapeutic agents for cancer treatment. Additionally, there is ongoing research on the use of DFMO in the treatment of parasitic infections, as well as its potential use in other disease areas, such as neurodegenerative disorders and inflammatory diseases. Overall, DFMO holds promise as a potential therapeutic agent for a variety of diseases, and further research is needed to fully explore its potential.
合成方法
DFMO can be synthesized through a multi-step process that involves the reaction of 2-fluorobenzaldehyde with 2-pyridinecarboxaldehyde, followed by the addition of phosphoryl chloride and ammonia. The resulting product is then purified through recrystallization and column chromatography. The synthesis of DFMO has been optimized over the years to increase the yield and purity of the compound.
科学研究应用
DFMO has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, neuroblastoma, and colon cancer. DFMO has also been investigated for its potential use in combination with other chemotherapeutic agents, such as 5-fluorouracil and cisplatin, to enhance their anti-cancer effects. In addition to cancer treatment, DFMO has also been studied for its potential use in the treatment of parasitic infections, such as African sleeping sickness and Chagas disease.
属性
IUPAC Name |
N-bis(2-fluorophenoxy)phosphorylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N2O3P/c18-13-7-1-3-9-15(13)23-25(22,21-17-11-5-6-12-20-17)24-16-10-4-2-8-14(16)19/h1-12H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCRWBYKFQQRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OP(=O)(NC2=CC=CC=N2)OC3=CC=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N2O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-bis(2-fluorophenoxy)phosphorylpyridin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B5217842.png)
![ethyl 5-methyl-4-oxo-3-[1-(propoxycarbonyl)propyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5217852.png)
![5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5217858.png)


![N-(2-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5217877.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5217888.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide](/img/structure/B5217894.png)
![3-methyl-N-{1-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5217898.png)

![methyl [(6-{[(2-pyridinylthio)acetyl]amino}-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5217909.png)
![3-butoxy-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5217927.png)
![5-methyl-4-[(2-nitrophenyl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5217933.png)
![3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5217939.png)